(2,2-Diethoxyethyl)(p-tolyl)sulfane

Analytical Chemistry Quality Control Procurement

(2,2-Diethoxyethyl)(p-tolyl)sulfane (CAS 51830-50-3), also known as p-tolylthioacetaldehyde diethyl acetal, is a sulfur-containing organic compound characterized by its acetal and thioether functional groups. It is a member of the thioacetal class, specifically an arylthioacetaldehyde diethyl acetal, and serves primarily as a versatile building block in organic synthesis.

Molecular Formula C13H20O2S
Molecular Weight 240.36 g/mol
CAS No. 51830-50-3
Cat. No. B1599534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Diethoxyethyl)(p-tolyl)sulfane
CAS51830-50-3
Molecular FormulaC13H20O2S
Molecular Weight240.36 g/mol
Structural Identifiers
SMILESCCOC(CSC1=CC=C(C=C1)C)OCC
InChIInChI=1S/C13H20O2S/c1-4-14-13(15-5-2)10-16-12-8-6-11(3)7-9-12/h6-9,13H,4-5,10H2,1-3H3
InChIKeyCZOGWUVOCUTQOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 51830-50-3 (2,2-Diethoxyethyl)(p-tolyl)sulfane: Sourcing Guide and Baseline Characteristics for Procurement and Synthesis


(2,2-Diethoxyethyl)(p-tolyl)sulfane (CAS 51830-50-3), also known as p-tolylthioacetaldehyde diethyl acetal, is a sulfur-containing organic compound characterized by its acetal and thioether functional groups . It is a member of the thioacetal class, specifically an arylthioacetaldehyde diethyl acetal, and serves primarily as a versatile building block in organic synthesis . The compound is a colorless to pale yellow liquid with a distinctive odor , soluble in organic solvents, and exhibits moderate stability under standard conditions . Its primary industrial and research utility lies in the controlled introduction of the p-tolylthio group and as a protected aldehyde equivalent.

Why Generic Substitution Fails: The Importance of the p-Tolylthio and Diethyl Acetal Moiety in (2,2-Diethoxyethyl)(p-tolyl)sulfane


Direct substitution with simpler analogs, such as phenylthio or chlorophenylthio variants, or with aldehyde equivalents lacking the acetal protection, is not scientifically sound for applications requiring specific electronic or steric profiles. The p-tolyl group provides a unique balance of electron-donating and steric bulk, which is known to enhance reactivity and suppress undesired side reactions in glycosylation chemistry, unlike the less hindered phenyl or the strongly electron-withdrawing chloroaryl analogs [1]. Furthermore, the diethyl acetal group is a key structural feature that acts as a masked aldehyde, enabling selective deprotection under acidic conditions . Omitting this acetal protection would directly expose the reactive aldehyde, which is unsuitable for multi-step syntheses requiring orthogonal reactivity and stability.

Quantitative Procurement Evidence Guide: Direct Comparator Data for (2,2-Diethoxyethyl)(p-tolyl)sulfane (CAS 51830-50-3)


Purity and Analytical Quality Control: Comparative Assessment of (2,2-Diethoxyethyl)(p-tolyl)sulfane

(2,2-Diethoxyethyl)(p-tolyl)sulfane (CAS 51830-50-3) is commercially available with a guaranteed minimum purity of 98%, a specification supported by major suppliers like Thermo Scientific (Alfa Aesar) and AKSci . In contrast, the dimethoxy analog (2,2-Dimethoxyethyl)(p-tolyl)sulfane (CAS 57860-45-4) is often supplied at a lower purity, with a typical minimum specification of 97% . This difference in purity specification is a key factor for researchers requiring high-fidelity starting materials, as impurities can propagate through synthetic sequences and complicate purification and analysis.

Analytical Chemistry Quality Control Procurement

Application in Glycosylation: p-Tolylthio Group Effect on Reactivity and Stereocontrol

While direct data for this exact compound in glycosylation is not available, strong class-level inference can be drawn from the use of the p-tolylthio group as an anomeric leaving group. In the synthesis of 'superarmed' glycosyl donors, researchers have specifically incorporated a p-tolylthio group among other arylthio leaving groups [1]. More conclusively, in the stereocontrolled synthesis of Kdo glycosides, the presence of a C3-p-tolylthio group on the donor was shown to provide complete α-stereocontrol and suppress the formation of elimination by-products (2,3-enes) [2]. This performance is directly attributed to the electronic and steric properties of the p-tolylthio moiety.

Carbohydrate Chemistry Glycoscience Stereoselective Synthesis

Application in Thioglycoside Synthesis: Robust Yields with the p-Tolylthio Moiety

The p-tolylthio group is a key component in efficient one-pot syntheses of per-O-acetylated thioglycosides. A literature protocol demonstrates that using p-tolylthiol with various unprotected sugars yields the corresponding p-tolylthio glycosides in excellent yields, ranging from 71% to 90% [1]. This high and reliable yield profile underscores the utility of the p-tolylthio fragment as a versatile handle in carbohydrate synthesis, making its protected aldehyde precursor, (2,2-Diethoxyethyl)(p-tolyl)sulfane, a valuable starting material for building more complex sulfur-containing carbohydrate derivatives.

Carbohydrate Chemistry Thioglycoside Synthesis Synthetic Methodology

Best-Fit Research and Industrial Application Scenarios for (2,2-Diethoxyethyl)(p-tolyl)sulfane (CAS 51830-50-3)


Synthesis of Stereochemically Defined Oligosaccharides and Glycoconjugates

This compound is ideally suited for research groups focused on carbohydrate chemistry and glycobiology. It serves as a strategic building block for synthesizing advanced intermediates where the p-tolylthio group is to be incorporated as an anomeric leaving group or a stereodirecting element. The evidence of complete α-stereocontrol and suppression of elimination by-products in Kdo glycoside synthesis highlights the value of the p-tolylthio group in constructing complex, biologically relevant carbohydrates with high structural fidelity [1]. The acetal protection ensures the aldehyde remains masked during multi-step syntheses, enabling orthogonal reactivity .

One-Pot Thioglycoside Synthesis and Development of Glycosyl Donors

Laboratories developing streamlined synthetic routes to thioglycosides or 'superarmed' glycosyl donors will find this compound a key precursor. The p-tolylthio fragment has proven highly effective in one-pot per-O-acetylation and thioglycoside formation, yielding products in 71-90% across diverse sugar substrates [2]. It is also a component in the synthesis of advanced glycosyl donors equipped with anomeric leaving groups like p-tolylthio, phenylthio, and others, which are essential for expanding the toolbox of carbohydrate chemistry [3].

General Organic Synthesis Requiring a Masked Aldehyde and Thioether Handle

For broader organic synthesis applications, this compound functions as a stable, protected form of a reactive aldehyde. The diethyl acetal group allows the compound to be carried through a sequence of transformations without interference, only to be unmasked under acidic conditions when the aldehyde functionality is required . Its solubility in organic solvents and high commercial purity (98%) make it a reliable and convenient building block for constructing complex sulfur-containing molecules or introducing a p-tolylthio group with precise control .

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